2,2-Diethylazetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

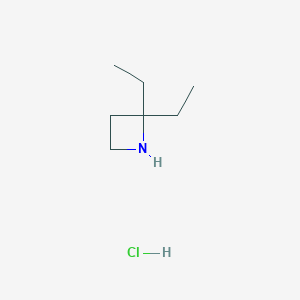

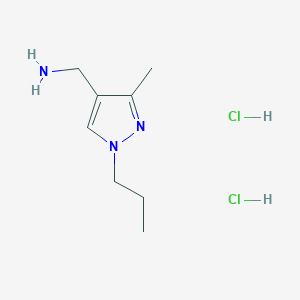

2,2-Diethylazetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a powder in physical form .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2,2-Diethylazetidine hydrochloride, the synthetic process of similar compounds involves taking a raw material and controlling the temperature under an ice water bath condition and directly carrying out a chlorination reaction .Molecular Structure Analysis

The molecular structure of 2,2-Diethylazetidine hydrochloride is represented by the InChI code: 1S/C7H15N.ClH/c1-3-7(4-2)5-6-8-7;/h8H,3-6H2,1-2H3;1H . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis

2,2-Diethylazetidine hydrochloride is a powder in physical form . It has a molecular weight of 149.66 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

2,2-Diethylazetidine hydrochloride: plays a significant role in organic synthesis and medicinal chemistry due to its stability and reactivity. The ring strain in azetidines, which includes 2,2-diethylazetidine, contributes to their unique reactivity, making them valuable intermediates in the synthesis of complex molecules . They serve as precursors for the synthesis of beta-lactam antibiotics and are used in the construction of peptidomimetics, which are compounds that mimic the structure of peptides .

Drug Discovery

In the realm of drug discovery, 2,2-Diethylazetidine hydrochloride is utilized for the development of novel therapeutic agents. Its incorporation into drug-like molecules can enhance metabolic stability and improve pharmacokinetic profiles . The azetidine moiety is particularly useful in the design of small molecule drugs that target protein-protein interactions, a critical aspect of cancer therapeutics .

Polymerization

Azetidines, including 2,2-Diethylazetidine hydrochloride , are employed in polymerization processes. They are used as monomers in the formation of polymers with applications ranging from antibacterial coatings to non-viral gene transfection . The unique properties of azetidine-based polymers, such as their ability to adsorb CO2, make them valuable in environmental and biomedical applications .

Chiral Templates

Chiral templates are crucial in asymmetric synthesis, and 2,2-Diethylazetidine hydrochloride can be used to induce chirality in synthetic compounds . The azetidine ring can act as a chiral scaffold, influencing the stereochemical outcome of reactions and enabling the production of enantiomerically pure substances, which are important in the pharmaceutical industry .

Peptidomimetic Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides2,2-Diethylazetidine hydrochloride contributes to this field by providing a stable, cyclic structure that can be incorporated into peptidomimetic frameworks . These structures are used to develop new drugs that can interact with biological targets in a manner similar to natural peptides but with enhanced stability and efficacy .

Nucleic Acid Chemistry

In nucleic acid chemistry, 2,2-Diethylazetidine hydrochloride is explored for its potential to modify the backbone of synthetic genetic polymers (XNAs). These modifications can lead to improved stability and function of nucleic acid analogs, which are being investigated for next-generation therapeutic applications, including gene therapy and antisense technologies .

Safety and Hazards

The safety information for 2,2-Diethylazetidine hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

While specific future directions for 2,2-Diethylazetidine hydrochloride are not available, azetidines in general have been highlighted for their potential in organic synthesis and medicinal chemistry . They are considered important four-membered heterocycles used in these fields . The unique reactivity of azetidines can be triggered under appropriate reaction conditions, and recent advances in the chemistry and reactivity of azetidines have been reported .

Eigenschaften

IUPAC Name |

2,2-diethylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-6-8-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXOOTIPSOFMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN1)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylazetidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2960423.png)

![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)

![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

![3-Oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B2960436.png)

![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![2-[3-(2,5-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2960438.png)